![molecular formula C13H17ClN2O2 B2590952 (1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride CAS No. 2416218-02-3](/img/structure/B2590952.png)
(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also a precursor in the preparation of diazabicyclo heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .
Molecular Structure Analysis
The molecular formula of this compound is C10H18N2O2 . The InChI code is 1S/C13H16N2O2.ClH/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H/t11-,12-;/m0./s1 .
Physical And Chemical Properties Analysis
This compound is insoluble in water . The molecular weight is 198.26 g/mol . The specific rotation is -41° to -47° (20°C, 589nm) (C=1, chloroform) .
Scientific Research Applications
Discovery of Selective Neuronal Nicotinic Receptor Agonists
An efficient synthesis method for a novel potent selective neuronal nicotinic receptor (NNR) agonist, A-366833, was described, utilizing enantiomerically pure pharmacophores constructed from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate. This process involved intramolecular [1,3]-dipolar cycloaddition, reductive ring-opening reaction, chiral resolution, and intramolecular cyclization, demonstrating the utility of diaza-bicyclo compounds in developing neurological treatments (Ji et al., 2005).
Direct Access to Substituted Mono-, Bi-, and Tricyclic Dihydropyrazoles
Through the engagement of in situ derived acyclic and cyclic 1,2-diaza-1,3-dienes with diazo esters, a novel [4 + 1] annulation strategy was developed. This method, catalyzed by inexpensive copper(II) chloride, allows for the synthesis of mono-, bi-, and tricyclic 4,5-dihydropyrazole-5-carboxylic acid derivatives, showcasing the versatility of diaza compounds in constructing complex cyclic structures (Attanasi et al., 2014).
Metal-Free Diastereoselective Synthesis
A metal-free diastereoselective synthesis approach for novel 4-halo-3,6-di-aryl-2,6-diaza-bicyclo[3.2.0]heptan-7-one was reported, further highlighting the potential of diaza-bicyclo compounds in synthesizing amino-pyrrolidine carboxylic acid derivatives. This contributes to the advancement of methodologies for creating functionalized proline esters, important in peptide synthesis and drug discovery (Kumar et al., 2014).
Safety And Hazards
properties
IUPAC Name |
benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H/t11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDRHVIXZJGOCZ-FXMYHANSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

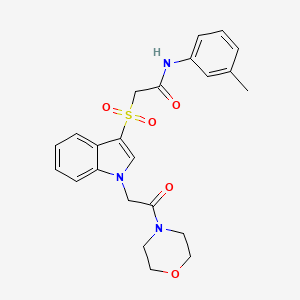
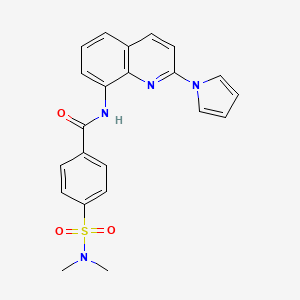


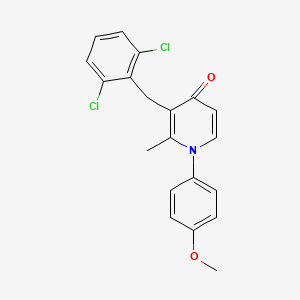
![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2590883.png)
![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)
![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)

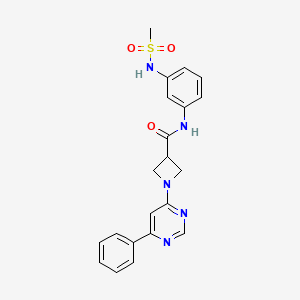
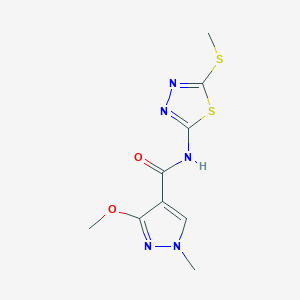
![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)